2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt
Brand Name: Vulcanchem
CAS No.: 1024168-37-3
VCID: VC20745066
InChI: InChI=1S/C21H25N3O9S4.Na/c1-23(2)16-7-3-6-15-14(16)5-4-8-17(15)36(28,29)22-10-12-35-34-11-9-20(26)33-24-19(25)13-18(21(24)27)37(30,31)32;/h3-8,18,22H,9-13H2,1-2H3,(H,30,31,32);/q;+1/p-1
SMILES: CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Molecular Formula: C21H24N3NaO9S4
Molecular Weight: 613.7 g/mol

2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt

CAS No.: 1024168-37-3

Cat. No.: VC20745066

Molecular Formula: C21H24N3NaO9S4

Molecular Weight: 613.7 g/mol

* For research use only. Not for human or veterinary use.

2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt - 1024168-37-3

CAS No. 1024168-37-3
Molecular Formula C21H24N3NaO9S4
Molecular Weight 613.7 g/mol
IUPAC Name sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Standard InChI InChI=1S/C21H25N3O9S4.Na/c1-23(2)16-7-3-6-15-14(16)5-4-8-17(15)36(28,29)22-10-12-35-34-11-9-20(26)33-24-19(25)13-18(21(24)27)37(30,31)32;/h3-8,18,22H,9-13H2,1-2H3,(H,30,31,32);/q;+1/p-1
Standard InChI Key XBLNUDOTHYPOOO-UHFFFAOYSA-M
SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]

Chemical Structure and Properties

2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt (CAS: 1024168-37-3) represents a complex organic structure with the molecular formula C21H24N3NaO9S4. The compound has several key structural components that contribute to its functionality: a dansyl group (5-(dimethylamino)naphthalen-1-yl)sulfonyl), which provides fluorescent properties; a sulfonamide linkage connecting to an ethyl chain; a disulfide bond that offers redox-responsive characteristics; and a sulfosuccinimidyl carboxy group that enables bioconjugation capabilities.

The molecular weight of this compound is 613.7 g/mol, making it a relatively large molecule with multiple functional groups. Its structure can be represented by the IUPAC name sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate, which reflects its complex composition.

Physical and Chemical Properties

The primary physical and chemical properties of 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt are summarized in the following table:

PropertyValue/Characteristic
Molecular FormulaC21H24N3NaO9S4
Molecular Weight613.7 g/mol
CAS Number1024168-37-3
InChIKeyXBLNUDOTHYPOOO-UHFFFAOYSA-M
Physical StateNot specified in available literature
SolubilityLikely water-soluble due to sodium salt form
FluorescenceExhibits fluorescence due to dansyl group
ReactivityFeatures reactive N-sulfosuccinimidyl group and redox-sensitive disulfide bond

Functional Characteristics

Fluorescence Properties of the Dansyl Group

The dansyl group incorporated in this compound is well-known for its fluorescent properties, making it valuable as a labeling agent in biochemical applications. Dansyl fluorescence exhibits several important characteristics:

The fluorescence maximum and quantum yield of dansyl groups depend strongly on their microenvironment, particularly the polarity of the surrounding medium. The wavelength of fluorescence emission correlates approximately with the dielectric constant of the solvent because the polar excited state is stabilized by polar solvents. This environment-sensitive fluorescence allows dansyl groups to function as reporters of their molecular surroundings.

Typically, dansyl groups show absorption in the ultraviolet region (approximately 335 nm) and emission in the visible spectrum (around 520 nm). This property enables visualization and tracking of dansyl-labeled molecules in various experimental settings.

Disulfide Bond Functionality

The disulfide bond in 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt provides critical reactive properties that enhance its utility in biological applications:

Disulfide bonds can undergo thiol-disulfide exchange reactions, particularly in reducing environments such as those found intracellularly. This characteristic makes disulfide-containing compounds valuable for designing systems that respond to specific cellular conditions. In cellular environments, disulfide bonds can be cleaved by intracellular reducing agents, particularly glutathione (GSH), which is present at higher concentrations inside cells than in extracellular fluids.

Research on similar disulfide-containing compounds has demonstrated their utility in creating drug delivery systems that selectively release their cargo in intracellular environments. For example, poly(amidoamine) dendrimer conjugates with disulfide linkages have been designed for intracellular delivery based on glutathione levels, showing improved efficacy in reducing neuroinflammation in activated microglial cells.

Bioconjugation Capabilities

The N-sulfosuccinimidyl carboxy group in this compound functions as an activated ester, readily reacting with primary amines to form stable amide bonds. This reactivity makes it useful for conjugation to various biomolecules, including:

  • Proteins, particularly through reaction with lysine residues

  • Peptides with free N-terminal amines

  • Amine-modified nucleic acids

Research on similar heterobifunctional crosslinkers indicates that such compounds can effectively link different biomolecules while maintaining their individual functions. The N-succinimidyl activated ester couples to terminal primary amines to yield amide-linked groups, as demonstrated in related research.

Applications in Scientific Research

Biomolecule Labeling

The primary application of 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt and similar dansyl-containing compounds is in the labeling of biomolecules for visualization and tracking. The dansyl group serves as a fluorescent tag that allows researchers to monitor labeled molecules using fluorescence spectroscopy or microscopy.

The environment-sensitive nature of dansyl fluorescence provides additional information about the microenvironment of the labeled molecule, potentially revealing changes in conformation, binding events, or localization. For example, research has shown that upon binding of certain metal ions to dansyl-functionalized molecules, the fluorescence intensity can increase significantly.

Redox-Responsive Drug Delivery

The disulfide bond in this compound makes it particularly relevant to intracellular drug delivery applications. Disulfide-containing linkers have been extensively studied for their ability to remain stable in extracellular environments while enabling release of cargo molecules upon reaching the reducing environment of the cell interior.

Research on related compounds has demonstrated the potential of disulfide linkages in improving the efficacy of therapeutic agents. For example, poly(amidoamine) dendrimer-N-Acetyl-L-Cysteine (NAC) conjugates with disulfide linkages showed improved stability and bioavailability while enabling intracellular release. These conjugates demonstrated enhanced efficacy in reducing neuroinflammation in activated microglial cells compared to free NAC.

The strategic design of such conjugates addresses important challenges in drug delivery:

  • It may restrict protein binding of the therapeutic agent by masking reactive groups

  • It enables higher intracellular levels of the therapeutic agent

  • It allows for controlled release in response to specific cellular conditions

Analytical Applications

The fluorescent properties of the dansyl group make 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt potentially valuable in various analytical applications:

  • Detection and quantification of thiols and thiol-containing compounds

  • Monitoring of redox environments in biological systems

  • Studying protein conformation and interactions

  • Characterizing surface modifications and interfaces

Research on dansyl-functionalized molecules has demonstrated their utility in studying various surfaces and interfaces. The fluorescence properties of dansyl groups have been used to characterize the composition and structure of modified interfaces, providing information about their polarity and accessibility.

Structure-Function Relationships

The multifunctional nature of 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt arises from its carefully designed structure, which integrates several functional elements:

  • The dansyl group provides fluorescent properties, allowing for detection and visualization

  • The sulfonamide linkage connects the dansyl group to the ethyl chain while maintaining the fluorescent properties

  • The disulfide bond enables response to cellular reducing environments, particularly in the presence of glutathione

  • The N-sulfosuccinimidyl carboxy group provides a reactive site for coupling to amine-containing molecules

This integrated design creates a molecule that can both label biomolecules and respond to specific cellular conditions, making it valuable for targeted research applications in biochemistry and cell biology.

The presence of the sodium counterion likely enhances the water solubility of this compound, facilitating its use in biological applications. The sulfonate group on the succinimidyl ring contributes to this water solubility while maintaining the reactivity of the N-hydroxysuccinimide ester.

Comparative Analysis

While detailed comparative data specifically for 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt is limited in the available literature, its features can be compared conceptually with other types of fluorescent labeling and crosslinking agents:

Compound TypeFluorophoreReactive GroupCleavable LinkageKey Applications
2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium SaltDansylN-sulfosuccinimidylDisulfideFluorescent labeling with redox-responsive release
Dansyl-ATA compoundsDansylN-succinimidylThioesterProtein-liposome conjugation
Dansylcadavarine derivativesDansylVariousVariousSurface modification and fluorescent labeling
Functionalized cyclen with dansyl groupsDansylCarbamoylNoneMetal ion sensing and complexation

The distinctive feature of 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt is the combination of a fluorescent dansyl group with a redox-sensitive disulfide linkage and a reactive N-sulfosuccinimidyl group, enabling both visualization and controlled release in biological systems.

Research Challenges and Future Directions

Several challenges and opportunities exist in research involving 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt:

Synthesis and Purification

The complex structure of this compound presents synthetic challenges, including the selective formation of disulfide bonds and the maintenance of the reactivity of the N-sulfosuccinimidyl group. Future research could focus on optimizing synthetic routes to improve yield and purity while reducing the number of steps required.

Advanced Applications

Future research directions could include:

  • Development of more selective targeting strategies using this compound as a linker between targeting moieties and therapeutic agents

  • Exploration of its potential in creating theranostic agents that combine imaging (through fluorescence) and therapy (through controlled release)

  • Investigation of its utility in developing improved analytical methods for detecting and quantifying thiols in biological samples

  • Research into optimizing its properties for specific biological applications through structural modifications

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